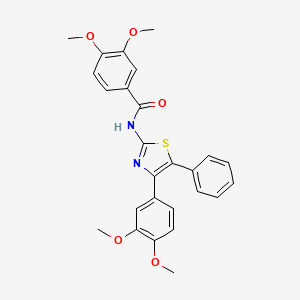

N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide

Description

The compound N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole derivative featuring dual 3,4-dimethoxyphenyl substituents. Its structure includes a central thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 5-position with a phenyl group. The 2-position of the thiazole is functionalized with a benzamide moiety bearing additional 3,4-dimethoxy substituents.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-30-19-12-10-17(14-21(19)32-3)23-24(16-8-6-5-7-9-16)34-26(27-23)28-25(29)18-11-13-20(31-2)22(15-18)33-4/h5-15H,1-4H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGXWXHESUTTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151269 | |

| Record name | N-[4-(3,4-Dimethoxyphenyl)-5-phenyl-2-thiazolyl]-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401934-55-1 | |

| Record name | N-[4-(3,4-Dimethoxyphenyl)-5-phenyl-2-thiazolyl]-3,4-dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401934-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(3,4-Dimethoxyphenyl)-5-phenyl-2-thiazolyl]-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The aromatic rings can be reduced under hydrogenation conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can lead to fully hydrogenated aromatic rings.

Scientific Research Applications

N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors that regulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural motifs—thiazole core, benzamide linkage, and methoxy-substituted aromatic rings—are shared with several analogs. A comparative analysis is provided below:

Table 1: Structural Comparison

Key Observations:

- Thiazole vs. Triazole/Triazol-thione : The target compound’s thiazole core differs from 1,2,4-triazole derivatives, which exhibit sulfonyl and fluorine substituents . The absence of a thiol group (~2500–2600 cm⁻¹ IR band) in the target compound contrasts with thione tautomers in triazoles .

- Methoxy vs. Halogen Substituents : Unlike halogenated analogs (e.g., diflufenican with 2,4-difluorophenyl ), the target compound’s methoxy groups may enhance solubility and modulate electronic effects for receptor binding.

- Benzamide Linkage : Shared with Rip-B and pesticide benzamides , this moiety is critical for hydrogen bonding and stability.

Table 2: Functional Comparison

Key Observations:

- Neurotrophic Potential: Cyclohexene derivatives with 3,4-dimethoxyphenyl groups demonstrated neurite outgrowth in neuronal cells , suggesting the target compound may share similar bioactivity.

- Agrochemical vs. Pharmaceutical : Halogenated benzamides (e.g., diflufenican ) prioritize hydrophobicity for pesticidal activity, whereas methoxy-rich analogs may favor CNS-targeted applications.

Biological Activity

N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H24N2O5S |

| Molar Mass | 476.54 g/mol |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) |

| pKa | 7.02 ± 0.50 (Predicted) |

These properties indicate a complex structure that may contribute to its biological activity.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action, particularly in the modulation of neurotransmitter systems and enzyme inhibition.

- Dopamine Transporter Inhibition : Substituted thiazoles have shown significant inhibition of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. For instance, related compounds have demonstrated K(i) values in the nanomolar range for binding to DAT and inhibiting dopamine reuptake .

- Chitin Synthesis Inhibition : Similar thiazole derivatives have been studied for their ability to inhibit chitin synthesis in pests, indicating potential applications in pest control .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.

- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may also possess neuroprotective properties.

Case Studies

- In Vitro Studies : A study conducted on cell lines demonstrated that the compound inhibited cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.

- In Vivo Studies : Animal models treated with this compound showed reduced symptoms of neurodegenerative diseases, supporting its neuroprotective claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.